Compound-Specific Experimental Data: Absence of Published Quantitative Evidence
A comprehensive search of primary literature, patents, and authoritative databases (PubMed, Google Patents, PubChem, ChemSpider, ScienceDirect) returned zero publications containing experimental bioactivity data for N-(2,4-difluorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide [1]. No IC50, EC50, Ki, or any other quantitative activity measurement against any biological target could be identified for this compound. This stands in contrast to structurally related compounds such as compound 11ea (reported in the same chemical class), for which an EC50 of 0.93 μg/mL against R. cerealis has been documented [1]. The absence of data precludes any direct or cross-study quantitative comparison.
| Evidence Dimension | Availability of published quantitative bioactivity data |
|---|---|
| Target Compound Data | No quantitative bioactivity data found in any peer-reviewed source |
| Comparator Or Baseline | Related pyrazole-aromatic carboxamide (compound 11ea): EC50 = 0.93 μg/mL against R. cerealis; thifluzamide: EC50 = 23.09 μg/mL [1] |
| Quantified Difference | Not calculable (target compound lacks data) |
| Conditions | Literature search across PubMed, Google Patents, PubChem, ChemSpider, ScienceDirect (search date: 2026-04-30) |
Why This Matters
Procurement decisions based on assumed bioequivalence to literature compounds are scientifically unsupported; users requiring validated activity must commission de novo profiling.
- [1] Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. European Journal of Medicinal Chemistry, 2021, 214, 113230. View Source
